Ethyl 5-amino-1H-indole-2-carboxylate

Catalog No.
S1900564
CAS No.
71086-99-2
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-1H-indole-2-carboxylate

CAS Number

71086-99-2

Product Name

Ethyl 5-amino-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-amino-1H-indole-2-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3

InChI Key

WCGCOZXVVVIAEF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N

Ethyl 5-amino-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. It features an indole ring structure, which is known for its significance in various biological activities. This compound is characterized by the presence of an amino group at the 5-position and an ethyl ester at the 2-position of the indole ring, making it a derivative of 1H-indole-2-carboxylic acid. The compound is typically a white to light yellow solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide .

Due to its functional groups:

  • Acylation: The amino group can be acylated, allowing for the introduction of different acyl groups .
  • Alkylation: The amino group can also undergo alkylation reactions, facilitating the synthesis of more complex derivatives .
  • Reduction: The nitro group can be reduced to an amino group, enhancing its biological activity .

The compound has shown potential biological activities, particularly in pharmacology. Structure-activity relationship studies indicate that derivatives of indole-2-carboxylic acids, including ethyl 5-amino-1H-indole-2-carboxylate, exhibit significant activity at cannabinoid receptors, specifically the CB1 receptor . This suggests potential applications in pain management and neurological disorders. Additionally, compounds with similar structures have been explored for their anticancer properties .

Several methods exist for synthesizing ethyl 5-amino-1H-indole-2-carboxylate:

  • Reduction of Nitro Compounds: Ethyl 5-nitroindole-2-carboxylate can be reduced using ammonium formate and palladium on carbon as a catalyst under reflux conditions to yield ethyl 5-amino-1H-indole-2-carboxylate .
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    # Example reactionEthyl 5-nitroindole-2-carboxylate + NH4COOH + Pd/C → Ethyl 5-amino-1H-indole-2-carboxylate
  • Direct Amination: Starting from ethyl 5-chloroindole-2-carboxylate, amination with ammonia or amines under appropriate conditions can yield the desired compound .

Ethyl 5-amino-1H-indole-2-carboxylate has several applications:

  • Pharmaceutical Development: Its activity at cannabinoid receptors makes it a candidate for developing new analgesics or treatments for neurological conditions.
  • Chemical Research: It serves as an intermediate in synthesizing more complex indole derivatives used in drug discovery.

Studies have indicated that ethyl 5-amino-1H-indole-2-carboxylate interacts with various biological targets, particularly cannabinoid receptors. These interactions are crucial for understanding its pharmacological potential and optimizing its structure for enhanced efficacy and selectivity . Furthermore, ongoing research aims to elucidate its interactions with other molecular targets that may contribute to its therapeutic effects.

Several compounds exhibit structural similarities to ethyl 5-amino-1H-indole-2-carboxylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-fluoro-1H-indole-2-carboxylateFluorine substitution at the 5-positionPotentially altered pharmacokinetics due to fluorine
Ethyl 5-chloro-1H-indole-2-carboxylateChlorine substitution at the 5-positionDifferent receptor binding profiles compared to amino derivatives
Ethyl 6-amino-1H-indole-2-carboxylateAmino group at the 6-positionMay exhibit different biological activities

The uniqueness of ethyl 5-amino-1H-indole-2-carboxylate lies in its specific amino substitution pattern combined with the ethoxy group, which enhances its solubility and bioavailability compared to other derivatives.

XLogP3

2.5

Wikipedia

Ethyl 5-amino-1H-indole-2-carboxylate

Dates

Modify: 2023-08-16

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